molecular formula C11H12ClN3O B3291229 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 871024-48-5

4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3291229
CAS No.: 871024-48-5
M. Wt: 237.68 g/mol
InChI Key: UHVCVDALCUSVLK-UHFFFAOYSA-N
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Description

4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted at the 4-position with chlorine and at the 5-position with a (tetrahydrofuran-2-yl)methyl group. This compound belongs to a broader class of pyrrolopyrimidines, which are of significant interest in medicinal chemistry due to their structural resemblance to purine nucleotides and their role as kinase inhibitors, antiviral agents, or anticancer candidates .

Properties

IUPAC Name

4-chloro-5-(oxolan-2-ylmethyl)pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-11-10-9(13-7-14-11)3-4-15(10)6-8-2-1-5-16-8/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVCVDALCUSVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155695
Record name 4-Chloro-5-[(tetrahydro-2-furanyl)methyl]-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871024-48-5
Record name 4-Chloro-5-[(tetrahydro-2-furanyl)methyl]-5H-pyrrolo[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871024-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-[(tetrahydro-2-furanyl)methyl]-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multiple steps, starting with the construction of the pyrrolo[3,2-d]pyrimidine core. One common approach is the reaction of a suitable pyrrole derivative with a chloro-substituted tetrahydrofuran derivative under specific conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Generation of various substituted pyrrolo[3,2-d]pyrimidines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine exhibit significant anticancer properties. The pyrrolo[3,2-d]pyrimidine scaffold is known for its ability to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for further development as anticancer agents.

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in various signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth and metastasis, thus representing a novel therapeutic approach.

Polymer Synthesis

In material science, the unique properties of this compound allow it to be utilized in the synthesis of advanced polymers. Its ability to act as a building block for polymer chains can lead to materials with enhanced thermal stability and mechanical strength. Research into polymer composites incorporating this compound is ongoing, with potential applications in aerospace and automotive industries.

Biochemical Probes

The compound serves as a valuable biochemical probe in research settings. Its structural characteristics enable it to interact with various biological targets, facilitating the study of cellular processes and disease mechanisms. Researchers utilize it to explore the effects of kinase inhibition on signaling pathways and cellular responses.

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrrolo[3,2-d]pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, highlighting its potential as a lead compound for drug development.

Case Study 2: Kinase Inhibition

In another investigation reported in Nature Communications, researchers assessed the inhibitory effects of this compound on specific kinases associated with tumor progression. The findings suggested that it effectively reduced kinase activity and inhibited tumor growth in preclinical models.

Mechanism of Action

The mechanism by which 4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor signaling.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes.

  • Receptor Modulation: It can bind to receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Name Substituent at 5-position Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound (Tetrahydrofuran-2-yl)methyl C₁₁H₁₂ClN₃O 253.7* Enhanced polarity; potential kinase modulation
4-Chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine Ethyl C₈H₈ClN₃ 181.63 Lipophilic; intermediate in drug synthesis
4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine Methoxyethyl C₉H₁₀ClN₃O 211.65 Improved solubility; antiviral research
4-Chloro-5-(2-propen-1-yl)-5H-pyrrolo[3,2-d]pyrimidine Propenyl C₉H₈ClN₃ 193.63 Reactive allyl group; used in cross-coupling reactions
4-Chloro-5-(2-chloroethyl)-5H-pyrrolo[3,2-d]pyrimidine Chloroethyl C₈H₇Cl₂N₃ 216.07 Electrophilic reactivity; alkylating agent potential
4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine Methyl C₇H₆ClN₃ 167.60 Compact structure; foundational scaffold

Notes:

  • *Molecular weight calculated based on substituent and core structure.
  • The THF-derived substituent in the target compound introduces a stereocenter and oxygen atom, increasing polarity (logP ~1.2 estimated) compared to ethyl (logP ~2.1) or methyl (logP ~1.8) analogs .

Biological Activity

4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine, with CAS number 871024-48-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12ClN3O
  • Molecular Weight : 237.68 g/mol
  • Purity : Minimum 95% .

The biological activity of this compound is primarily linked to its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The presence of the chloro and tetrahydrofuran groups is believed to enhance its binding affinity and selectivity towards specific targets.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

  • Antiparasitic Activity : Preliminary studies suggest that derivatives of pyrrolo[3,2-d]pyrimidine exhibit significant antiparasitic effects against Plasmodium falciparum and Trypanosoma cruzi, the causative agents of malaria and Chagas disease, respectively .
  • Anticancer Properties : Research indicates that related compounds within the pyrrolo[3,2-d]pyrimidine family demonstrate cytotoxic effects against various cancer cell lines .

Antiparasitic Activity

A study focused on structural modifications of pyrrolo[3,2-d]pyrimidines showed that certain analogs exhibited potent activity against P. falciparum with effective concentrations (EC50) in the low micromolar range. For instance, compounds structurally similar to this compound were reported to have EC50 values ranging from 0.019 to 0.090 μM .

Anticancer Efficacy

In a series of experiments evaluating the cytotoxicity of pyrrolo[3,2-d]pyrimidine derivatives, significant tumor growth inhibition was observed in xenograft models. One study reported that specific modifications led to enhanced selectivity towards T-lymphoblastic cell lines with CC50 values as low as 9 nM without affecting non-cancerous cell lines .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineEC50/CC50 ValueReference
AntiparasiticPlasmodium falciparum0.019 - 0.090 μM
AnticancerT-Lymphoblastic Cell LinesCC50 = 9 nM
AnticancerHeLa S3No cytotoxicity up to 10 μM

Q & A

Q. Advanced

  • Molecular Docking : Tools like AutoDock or Schrödinger assess interactions with kinase active sites (e.g., hydrogen bonding with EGFR’s hinge region) .
  • QSAR Models : Correlate substituent electronic properties (e.g., Hammett σ values) with IC₅₀ data .
  • MD Simulations : Evaluate binding stability over time, as applied to Jak2 inhibitors .

How is this compound applied in medicinal chemistry research?

Basic
Primary applications include:

  • Kinase Inhibition : Targeting EGFR, VEGFR2, and CDK2 in cancer therapy .
  • Intermediate Synthesis : Serving as a precursor for fluorinated or iodinated derivatives in radiolabeling studies .
  • Structure-Activity Relationship (SAR) Studies : Exploring substituent effects on potency and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine

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